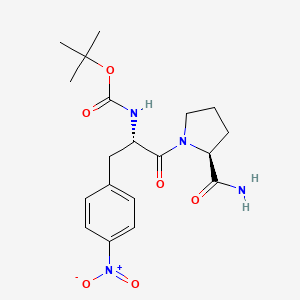

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide

Description

Properties

CAS No. |

73385-89-4 |

|---|---|

Molecular Formula |

C19H26N4O6 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C19H26N4O6/c1-19(2,3)29-18(26)21-14(11-12-6-8-13(9-7-12)23(27)28)17(25)22-10-4-5-15(22)16(20)24/h6-9,14-15H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,26)/t14-,15-/m0/s1 |

InChI Key |

HDOWWXJOIAEGEC-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the primary method for preparing N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide. This technique involves sequential addition of protected amino acids on a solid support, ensuring efficient and controlled assembly of the peptide chain.

- Attachment to Resin: The first amino acid is anchored to a solid resin via its carboxylic group.

- Boc Protection: The amino group of subsequent amino acids is protected using the Boc group to prevent undesired reactions during coupling.

- Coupling Reaction: Amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC), which facilitates bond formation between the carboxylic group of one amino acid and the amino group of another.

- Deprotection: After assembling the full peptide chain, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino terminus.

Solution Phase Synthesis

Although less commonly used, solution-phase synthesis can also be employed for preparing this compound. This method involves coupling amino acids in solution rather than on a solid resin.

- Activation of Carboxylic Acid: Amino acids are activated using coupling agents like DCC or HATU.

- Protection Strategy: The Boc group is introduced to protect reactive amino groups during synthesis.

- Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Analytical Techniques for Verification

To ensure successful synthesis and purity, several analytical methods are employed:

- High-Performance Liquid Chromatography (HPLC): Used for purification and quantification, often employing reverse-phase columns for separation.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about molecular structure and purity.

Research Findings on Synthesis Optimization

Recent studies have focused on optimizing reaction conditions to improve yield and reduce by-products:

- Use of Advanced Coupling Agents: Reagents like HATU have been shown to enhance coupling efficiency compared to DCC.

- Improved Boc Deprotection Conditions: Using milder acidic conditions minimizes side reactions during deprotection.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. Removal typically occurs under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : Room temperature, 1–2 hours.

-

Outcome : Cleavage of the Boc group yields a free amine, enabling further peptide elongation or conjugation .

Example Reaction :

This reaction is critical for sequential peptide synthesis and functionalization of the compound .

Peptide Bond Formation

The compound participates in peptide coupling reactions via its carboxylic acid or amine termini:

Mechanism : Activation of the carboxylic acid with carbodiimides (e.g., EDC) forms an active ester intermediate, facilitating nucleophilic attack by amines .

Reduction of the Nitro Group

The 4-nitro-3-phenyl substituent undergoes catalytic hydrogenation to form an amine:

-

Catalysts : Pd/C, H (1–3 atm).

-

Conditions : Ethanol/water, room temperature, 12–24 hours.

-

Outcome : Conversion to a 4-amino-3-phenyl group, enabling further functionalization (e.g., diazotization or Schiff base formation) .

Example Reaction :

This reaction is pivotal for introducing bioactive moieties in drug design.

Hydrolysis of the Prolinamide

The prolinamide terminus can be hydrolyzed under basic or enzymatic conditions:

-

Reagents : NaOH (2M) or proteases (e.g., trypsin).

-

Conditions : 60°C (for chemical hydrolysis) or 37°C (enzymatic).

-

Outcome : Cleavage of the amide bond releases proline and generates a carboxylic acid .

Example Reaction :

This reaction is utilized in controlled degradation studies .

Stereochemical Considerations

The compound’s chiral centers influence reaction outcomes:

-

Racemization Risk : Minimal during Boc deprotection (<5%) under mild acidic conditions .

-

Diastereoselectivity : Hydrogenation of the nitro group preserves stereochemistry, with >90% retention of configuration.

Key Data :

| Reaction | Stereochemical Outcome | Source |

|---|---|---|

| Nitro reduction | 92% enantiomeric excess (ee) | |

| Peptide coupling | <3% racemization |

Scientific Research Applications

Analytical Applications

1. Separation Techniques

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide can be effectively analyzed using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). This method utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility. The scalability of this method allows for preparative separation and purification of the compound, making it suitable for pharmacokinetic studies .

Biological Applications

2. Potential Therapeutic Uses

The compound has been investigated for its biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that compounds similar to this compound can serve as acetylcholinesterase inhibitors. This inhibition is crucial as it helps increase acetylcholine levels, potentially alleviating cognitive decline associated with Alzheimer's disease .

Case Studies

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of compounds containing a coumarin core demonstrated that derivatives with similar structures exhibited significant acetylcholinesterase inhibitory activity. Specifically, one compound showed an IC50 value of 2.7 µM, suggesting a promising avenue for developing new therapeutic agents targeting Alzheimer’s disease .

Case Study 2: Anticancer Activity

Another area of investigation includes the anticancer properties of compounds related to this compound. A series of derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), revealing IC50 values ranging from 1.9 to 7.52 µg/mL. These findings indicate that structural modifications can enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Complexity and Molecular Weight : The target compound’s dipeptide structure results in a higher molecular weight (406.44 g/mol) compared to simpler analogues like 4-nitrobenzylamine (152.15 g/mol) . The addition of a glycyl residue in ’s compound further increases molecular weight to 463.48 g/mol, suggesting enhanced steric demands .

LogP and Polarity: The nitro group in the target compound introduces polarity, reflected in its LogP of 1.23. This contrasts with non-nitro analogues like N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine, which likely exhibit higher hydrophobicity due to the absence of the electron-withdrawing nitro group .

Chromatographic Behavior: The target compound’s RP-HPLC elution profile on a Newcrom R1 column (low silanol activity) is optimized for separation, whereas bulkier analogues (e.g., ’s tripeptide) may require adjusted mobile phases or columns .

Biological Activity

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide, also known as CAS 73385-89-4, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O6 |

| Molecular Weight | 406.439 g/mol |

| LogP | 1.26 |

| InChI Key | HDOWWXJOIAEGEC-GJZGRUSLSA-N |

The compound features a nitro group, which is often associated with various biological activities, including anti-inflammatory and antitumor effects .

1. Antinociceptive Activity

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In studies involving chemically induced writhing models, these compounds demonstrated effective analgesic effects primarily through peripheral mechanisms. For instance, the introduction of polar D-amino acids in related peptides resulted in enhanced peripheral selectivity and activity .

2. Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. This compound may function as an inhibitor of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These interactions suggest a potential role in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

3. Antitumoral Activity

The compound's structural features suggest potential antitumor activity, particularly due to its nitro group. Nitro aromatic compounds have been studied for their ability to target hypoxic tumor environments, making them suitable candidates for development as hypoxia-activated prodrugs. This characteristic is crucial in the context of cancer therapy, where tumor hypoxia often limits the efficacy of conventional treatments .

Case Study: Peripheral Analgesics

A series of studies on enkephalin analogues revealed that modifications similar to those seen in this compound led to compounds with improved analgesic profiles. These studies highlighted the importance of structural modifications in enhancing peripheral selectivity and reducing central nervous system side effects .

Research Findings on Anti-inflammatory Mechanisms

Recent investigations into the anti-inflammatory mechanisms of nitro compounds revealed that they can modulate cellular signaling pathways involved in inflammation. For example, nitrated fatty acids have been shown to inhibit the NF-kB pathway, a key regulator of inflammatory responses, thereby demonstrating their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide?

Answer:

The synthesis typically involves sequential coupling of Boc-protected amino acids. For example:

Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to the amine of 4-nitro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .

Peptide coupling : The Boc-protected amino acid is activated using coupling agents such as 2,4,6-collidine and bis(trichloromethyl) carbonate (BTC) in anhydrous THF. This is followed by reaction with L-prolinamide to form the peptide bond .

Purification : Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane. Final characterization employs HPLC, ¹H/¹³C NMR, and HRMS to confirm purity (>95%) and structure .

Advanced: How can researchers mitigate racemization during the coupling of sterically hindered amino acids in this compound?

Answer:

Racemization is a critical concern, especially with bulky residues like 4-nitro-3-phenyl-L-alanine. Strategies include:

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce kinetic energy and minimize epimerization .

- Coupling agents : Use HATU or HBTU instead of BTC, as they generate less heat and improve stereochemical integrity .

- Additives : Incorporate 1-hydroxybenzotriazole (HOBt) to suppress racemization by stabilizing active esters .

- Monitoring : Analyze intermediates by chiral HPLC or circular dichroism (CD) spectroscopy to detect early-stage racemization .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : ¹H NMR (400–600 MHz) identifies proton environments (e.g., Boc group at δ 1.4 ppm; aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl groups (Boc C=O at ~155 ppm; amide C=O at ~170 ppm) .

- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₃H₃₁N₄O₇: 499.2154; observed: 499.2156) ensures molecular fidelity .

- Melting point : Reported ranges (e.g., 140–143°C) help verify crystallinity and purity .

Advanced: How does the nitro group influence the compound’s reactivity in downstream modifications?

Answer:

The nitro group on the phenyl ring:

- Electrophilic susceptibility : Directs electrophilic substitution to the meta position, enabling site-specific functionalization (e.g., halogenation) .

- Reduction potential : Can be selectively reduced to an amine using H₂/Pd-C or Zn/HCl, creating a handle for bioconjugation or further peptide elongation .

- Steric effects : May hinder coupling efficiency in subsequent peptide synthesis steps, necessitating optimized reaction times (e.g., 24–48 hr for bulky residues) .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Solubility : Dissolve in anhydrous DMF or DMSO for long-term storage (≤6 months). Avoid aqueous buffers unless lyophilized .

- Light sensitivity : Protect from UV exposure to prevent nitro group degradation .

Advanced: How can researchers resolve contradictory data in melting points or NMR spectra across synthesis batches?

Answer:

Contradictions often arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to assess polymorphic variations .

- Impurity profiles : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or oxidized nitro groups). Adjust purification gradients to remove contaminants .

- Solvent residues : Ensure complete removal of THF or DMF via vacuum drying, as residual solvents can depress melting points .

Basic: What role does the Boc group play in this compound’s applications?

Answer:

The Boc group:

- Protection : Shields the α-amine during peptide elongation, preventing undesired side reactions .

- Deprotection : Removed under acidic conditions (e.g., TFA/DCM) to expose the amine for further synthesis .

- Solubility : Enhances solubility in organic solvents, facilitating purification and handling .

Advanced: What computational tools can predict the compound’s behavior in solid-phase peptide synthesis (SPPS)?

Answer:

- Molecular dynamics (MD) simulations : Model steric interactions between the nitro-phenyl group and resin beads to optimize loading efficiency .

- Density Functional Theory (DFT) : Predicts electron density around the nitro group, guiding selective modifications .

- Machine learning : Platforms like Chemprop predict coupling kinetics based on steric parameters and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.